N-(2-Aminoethyl)methacrylamide hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

Systematic Nomenclature

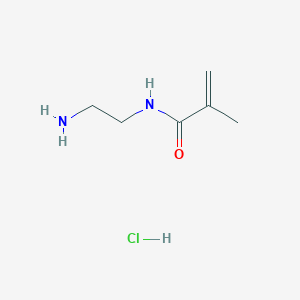

The IUPAC name for this compound is N-(2-aminoethyl)-2-methylprop-2-enamide hydrochloride , reflecting its methacrylamide backbone, ethylenediamine-derived side chain, and hydrochloride counterion.

Molecular Formula and Weight

The molecular formula is C₆H₁₃ClN₂O , with a molecular weight of 164.63 g/mol . The structure comprises:

- A methacrylamide group (CH₂=C(CH₃)CONH–)

- A two-carbon ethylenediamine spacer (–CH₂CH₂–NH₂)

- A hydrochloride salt (–NH₂·HCl)

Table 1: Molecular Identity Summary

| Property | Value | Source |

|---|---|---|

| CAS RN | 76259-32-0 | |

| Molecular Formula | C₆H₁₃ClN₂O | |

| Molecular Weight | 164.63 g/mol | |

| SMILES | CC(=C)C(=O)NCCN.Cl |

Crystallographic and Conformational Studies

Crystallographic Data

Direct single-crystal X-ray diffraction studies of AEMA·HCl are limited in the literature. However, its solid-state properties can be inferred from related methacrylamide derivatives and thermal analysis:

- Melting Point : 120–125°C, indicative of a crystalline lattice stabilized by hydrogen bonding between the amide/amine groups and chloride ions.

- Hygroscopicity : The compound is highly hygroscopic, requiring storage under inert gas to prevent hydration-induced structural changes.

Table 2: Thermal and Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 120–125°C | |

| Storage Conditions | Refrigerated (0–10°C), inert gas |

Conformational Flexibility

Molecular dynamics simulations of AEMA-containing copolymers suggest that the ethylenediamine spacer adopts a gauche conformation in aqueous environments, optimizing hydrogen bonding with water molecules. This flexibility enhances its utility in hydrogel formation and interfacial applications.

Spectroscopic Characterization (FTIR, NMR, XPS)

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis reveals characteristic vibrational modes:

- N–H Stretch : 3300–3500 cm⁻¹ (primary amine and amide N–H)

- C=O Stretch : 1640–1660 cm⁻¹ (amide I band)

- C–N Stretch : 1240–1250 cm⁻¹ (amide III band)

- C=C Stretch : 1630–1640 cm⁻¹ (methacrylamide vinyl group).

Table 3: Key FTIR Peaks

| Bond/Vibration | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| N–H (amine/amide) | 3300–3500 | |

| C=O (amide) | 1640–1660 | |

| C=C (vinyl) | 1630–1640 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H NMR (D₂O, 400 MHz) assignments:

- δ 5.70–6.20 ppm : Vinyl protons (CH₂=C(CH₃))

- δ 3.30–3.50 ppm : Methylene groups adjacent to amine (–CH₂NH₂)

- δ 2.40–2.60 ppm : Methacrylamide methyl group (CH₃)

- δ 1.90–2.10 ppm : Methylene spacer (–CH₂CH₂–).

¹³C NMR peaks include:

X-ray Photoelectron Spectroscopy (XPS)

XPS studies of AEMA-containing copolymers show:

- N 1s : Two peaks at 399.5 eV (amide N) and 401.8 eV (protonated amine N⁺–H)

- Cl 2p : Doublet at 198.0 eV (Cl⁻ counterion).

Table 4: XPS Binding Energies

| Element/Orbital | Binding Energy (eV) | Source |

|---|---|---|

| N 1s (amide) | 399.5 | |

| N 1s (amine) | 401.8 | |

| Cl 2p | 198.0 |

Properties

IUPAC Name |

N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSMHXACRXXLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of monomethacylamideethylenediamine hydrochloride involves the following steps :

Mixing: Methacrylamide and ethylenediamine are mixed in a molar ratio.

Dissolution: The mixture is dissolved in a suitable solvent, such as ethanol or water.

Acid Addition: Hydrochloric acid is added to maintain the reaction system’s acidity.

Reaction: The reaction typically requires heating and stirring.

Filtration and Cooling: The reaction mixture is filtered and cooled to obtain a white crystalline solid.

Purification: The product is purified by washing with water and drying.

Chemical Reactions Analysis

Monomethacylamideethylenediamine hydrochloride undergoes various chemical reactions, including :

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its structure and properties.

Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Catalysis: It can act as a catalyst in certain chemical reactions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a crosslinking agent in the preparation of polymer materials, such as polyurethane and polyvinyl alcohol.

Biology: It serves as a catalyst and stabilizer in various biochemical reactions.

Medicine: It is utilized in the development of adhesives and glues with good gelling performance.

Industry: It is employed in the production of various adhesives and polymer materials.

Mechanism of Action

The mechanism of action of monomethacylamideethylenediamine hydrochloride involves its interaction with molecular targets and pathways . It acts as a crosslinking agent, forming bonds between polymer chains, which enhances the material’s mechanical properties. In biochemical reactions, it can stabilize reaction intermediates and catalyze specific transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA·HCl)

- Structure: Features a 3-aminopropyl group instead of 2-aminoethyl.

- Molecular weight : 178.7 g/mol (vs. 164.63 g/mol for AEMA·HCl) .

- Applications: Used in reductively biodegradable hydrogels for tissue engineering and as a cationic monomer in copolymers for gene delivery .

- Key difference : The longer alkyl chain in APMA·HCl enhances hydrophobicity and alters polymer-cell interactions compared to AEMA·HCl .

N-[3-(Dimethylamino)propyl]methacrylamide Hydrochloride (DMAPMA·HCl)

- Structure: Contains a tertiary amine (dimethylamino group) vs. primary amine in AEMA·HCl.

- Applications : Forms cationic polymers for siRNA delivery; tertiary amines provide pH-dependent buffering capacity, enhancing endosomal escape .

- Cytotoxicity : DMAPMA·HCl homopolymers show higher cytotoxicity than AEMA·HCl copolymers in HeLa cells .

N-(3-Aminopropyl)morpholine Methacrylamide (MPMA)

- Structure : Incorporates a morpholine ring, offering both amine and ether functionalities.

- Applications : Used in block copolymers with AEMA·HCl for tunable charge density and biocompatibility .

Comparative Data Table

Reactivity and Polymerization Behavior

- AEMA·HCl vs. APMA·HCl : Both undergo RAFT polymerization, but AEMA·HCl’s shorter chain enables faster kinetics in aqueous media .

- AEMA·HCl vs. DMAPMA·HCl : DMAPMA·HCl’s tertiary amine requires purification via vacuum distillation, while AEMA·HCl is used directly .

- BOC-protected analogs: N-(t-BOC-aminopropyl)methacrylamide offers hydrolytic stability, unlike AEMA·HCl, but requires deprotection for amine functionality .

Biological Activity

N-(2-Aminoethyl)methacrylamide hydrochloride (AEMAm) is a versatile compound that has garnered attention in various fields, particularly in biomedical applications. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic uses, and relevant research findings.

This compound is a cationic monomer characterized by its amine functionality, which allows for various polymerization processes. It can be polymerized to form hydrophilic polymers that exhibit unique properties suitable for drug delivery and gene therapy applications. The synthesis typically involves free-radical polymerization techniques, enabling the formation of copolymers with other monomers to enhance its properties further .

1. Gene Delivery Applications

AEMAm has been extensively studied for its role in enhancing gene delivery systems. Research indicates that copolymers containing AEMAm can significantly improve the transfection efficiency of plasmid DNA (pDNA) in various cell lines. For instance, studies demonstrate that polyplexes formed with AEMAm and other polymers enhance pDNA binding and facilitate cellular uptake, leading to increased gene expression levels in nasopharyngeal cancer cells .

Table 1: Effect of AEMAm on Transfection Efficiency

| Polymer Composition | Cell Line | Transfection Efficiency (%) |

|---|---|---|

| AEMAm + N-isopropylacrylamide | CNE-1 | 75 |

| AEMAm + DMAEM | C666-1 | 82 |

| AEMAm Homopolymer | HEK293 | 68 |

2. Antimicrobial Properties

Research has also indicated that polymers derived from AEMAm exhibit antimicrobial properties. For example, bacterial cellulose/poly(AEMAm) nanocomposites have shown significant antibacterial activity against common pathogens. This property is attributed to the cationic nature of the polymer, which disrupts bacterial cell membranes .

Case Study: Antimicrobial Efficacy of AEMAm-Based Polymers

In a study evaluating the antimicrobial effects of AEMAm-based nanocomposites, results showed a reduction in bacterial viability by over 90% against Staphylococcus aureus and Escherichia coli when treated with these materials for 24 hours.

3. Cytotoxicity Studies

While AEMAm demonstrates beneficial biological activities, it is essential to assess its cytotoxicity. Studies indicate that the toxicity of AEMAm varies based on its molecular weight and concentration. Higher molecular weight polymers tend to exhibit lower cytotoxicity while maintaining effective gene delivery capabilities .

Table 2: Cytotoxicity of AEMAm in Different Cell Lines

| Cell Line | Molecular Weight (kDa) | IC50 (µg/mL) |

|---|---|---|

| CNE-1 | 10 | 50 |

| HEK293 | 50 | 100 |

| HCT116 | 100 | 200 |

Q & A

Q. What are the critical synthetic considerations for preparing N-(2-aminoethyl)methacrylamide hydrochloride with high purity?

The monomer is synthesized by reacting 1,2-diaminoethane with methacrylic anhydride in an acidic medium (e.g., HCl). Key steps include maintaining stoichiometric control to avoid side reactions and using hydroquinone or MEHQ as stabilizers to prevent premature polymerization . Post-synthesis, purification via precipitation in acetone or ethanol removes unreacted reagents, and purity is confirmed by HPLC (>98% area%) and titration methods .

Q. How should this monomer be stored to ensure stability for polymerization experiments?

The compound is hygroscopic and sensitive to heat. Store at 0–10°C under inert gas (e.g., argon) to prevent moisture absorption and degradation. Avoid exposure to light, as UV radiation may initiate polymerization .

Q. What analytical techniques are recommended for characterizing this monomer?

- Purity: HPLC with UV detection (λ = 220–254 nm) .

- Structural confirmation: H NMR (DO or DMSO-d) for amine proton signals (δ 2.5–3.5 ppm) and methacrylamide backbone (δ 5.3–6.1 ppm for vinyl protons) .

- Thermal stability: Differential scanning calorimetry (DSC) to monitor melting points (121–125°C) and polymerization initiation temperatures (~122°C) .

Advanced Research Questions

Q. How can RAFT polymerization be optimized for this monomer to synthesize well-defined polymers?

Use a dithioester-based chain transfer agent (CTA) in acidic aqueous media (pH 4–5) to stabilize the protonated amine group and suppress side reactions. Maintain a monomer-to-CTA ratio of 100:1 for controlled molecular weight (Đ < 1.3). Purify the macroCTA via precipitation in acetone to retain active chain ends for block copolymer synthesis .

Q. What strategies mitigate contradictions in copolymerization reactivity ratios with hydrophobic monomers?

The primary amine group increases hydrophilicity, which can reduce compatibility with hydrophobic comonomers. Use a gradient copolymerization approach or introduce a pH-responsive spacer (e.g., methacrylic acid) to balance reactivity. Monitor monomer conversion via H NMR or inline FTIR to adjust feed ratios dynamically .

Q. How does this monomer enhance the functionality of molecularly imprinted polymers (MIPs)?

As a functional monomer, its primary amine forms hydrogen bonds with template molecules (e.g., peptides like NLLGLIEAK). Combine with cross-linkers (e.g., ethylene glycol dimethacrylate) at a 4:1 molar ratio to achieve high binding specificity. Post-polymerization, validate imprinting efficiency via competitive ELISA or surface plasmon resonance (SPR) .

Q. What methodologies ensure reproducibility in synthesizing reductively biodegradable hydrogels for tissue engineering?

Copolymerize with disulfide-containing cross-linkers (e.g., cystamine bisacrylamide) at 10–20 mol% to introduce redox-sensitive bonds. Use radical initiation (e.g., APS/TEMED) at 37°C for 24 hours. Assess degradation kinetics in vitro using glutathione (5 mM, pH 7.4) and confirm via gel permeation chromatography (GPC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.